molecular formula C8H10N6O3 B562948 N7-(2-Carbamoyl-2-hydroxyethyl)guanine CAS No. 163734-06-3

N7-(2-Carbamoyl-2-hydroxyethyl)guanine

Cat. No. B562948
CAS RN: 163734-06-3
M. Wt: 238.207
InChI Key: JYHHZNJOFXOGSQ-UHFFFAOYSA-N
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Description

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct formed by glycidamide, which is the metabolite of acrylamide . Acrylamide can be found in foods containing reducing sugars and asparagine that are heated at high temperatures .


Synthesis Analysis

Acrylamide, which is present in tobacco smoke and carbohydrate-rich foods processed at high temperatures, is metabolized to glycidamide. This leads to the formation of DNA adducts, one of which is N7-CAG .


Molecular Structure Analysis

The molecular formula of N7-CAG is C8H10N6O3 . For a detailed molecular structure, please refer to scientific databases or resources.


Chemical Reactions Analysis

N7-CAG is a major DNA adduct product due to exposure to acrylamide . It is formed when acrylamide is metabolized to glycidamide, which then interacts with DNA .

Scientific Research Applications

Detection and Measurement in DNA

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-EtOHGua) is a major base adduct formed in DNA upon exposure to ethylene oxide. A method using high-performance liquid chromatography (HPLC) with electrochemical detection (EC) has been developed to determine N7-EtOHGua in DNA samples. This technique allows for the separation of N7-EtOHGua from unmodified nucleobases and provides a sensitive means of detection in DNA, offering insights into the extent of DNA modifications due to exposure to ethylene oxide (van Delft et al., 1991).

Formation and Analysis in Acrylamide Exposure

In the context of acrylamide (AA) exposure, this compound (N7-GA-Gua) is a critical DNA adduct formed via the metabolic activation of AA to glycidamide (GA). A study focusing on the characterization of GA-derived DNA adducts, including N7-GA-Gua, developed a sensitive method for quantification based on liquid chromatography with tandem mass spectrometry. This research is pivotal in understanding the mutagenic potential of GA and the genotoxic mechanism in AA carcinogenesis (Gamboa da Costa et al., 2003).

Use as a Biomarker for Occupational Exposure

Urinary N7-(2-carbamoyl-2-hydroxyethyl) guanine (N7-GAG) has been investigated as a biomarker for acrylamide-exposed workers. A study assessing the variability of AA exposure in workers highlighted the significance of urinary N7-GAG levels. This research supports the use of N7-GAG as a biomarker for occupational exposures to AA and contributes to understanding AA-induced genotoxicity in epidemiological studies (Huang et al., 2018).

Application in Molecular Dosimetry

Molecular dosimetry studies involving ethylene oxide (EO) have utilized the measurement of N7-(2-hydroxyethyl)guanine (7-HEG) in DNA as a dosimeter. This approach helps in quantifying DNA damage and understanding the dose-response relationships at lower exposures to EO. Such studies are crucial in assessing the carcinogenic and mutagenic responses to EO and have implications for risk extrapolation in humans (Wu et al., 1999).

Mechanism of Action

Target of Action

N7-(2-Carbamoyl-2-hydroxyethyl)guanine (N7-CAG) is a DNA adduct . It is formed by glycidamide, which is the metabolite of acrylamide . The primary target of N7-CAG is the DNA molecule, specifically guanine bases .

Mode of Action

N7-CAG interacts with DNA by forming an adduct with guanine bases . This interaction is facilitated by glycidamide, a metabolite of acrylamide . The formation of this adduct can cause mutations and inhibit transcription and DNA replication, leading to cell death or abnormal cells .

Pharmacokinetics

It has been detected in urine samples of individuals exposed to acrylamide , suggesting that it is excreted from the body through the urinary system

Result of Action

The formation of the N7-CAG adduct can lead to mutations and inhibit transcription and DNA replication . This can result in cell death or the formation of abnormal cells . The presence of N7-CAG in DNA is a marker of exposure to acrylamide and its genotoxic effects .

Action Environment

The formation of N7-CAG is influenced by environmental factors such as diet and occupational exposure. Foods containing reducing sugars and asparagine, when heated at high temperatures, can contain acrylamide . Occupational exposure to acrylamide, such as in the water, paper, and textile industries, can also lead to the formation of N7-CAG . The levels of N7-CAG can vary significantly between individuals, suggesting that individual factors and environmental exposure levels can influence the action, efficacy, and stability of N7-CAG .

Safety and Hazards

Acrylamide, the precursor to N7-CAG, is a probable human carcinogen and is widely used in various industries. It is also present in tobacco smoke and carbohydrate-rich foods processed at high temperatures . N7-CAG, as a DNA adduct, could potentially lead to mutations and abnormal cells .

properties

IUPAC Name

3-(2-amino-6-oxo-1H-purin-7-yl)-2-hydroxypropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N6O3/c9-5(16)3(15)1-14-2-11-6-4(14)7(17)13-8(10)12-6/h2-3,15H,1H2,(H2,9,16)(H3,10,12,13,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYHHZNJOFXOGSQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC2=C(N1CC(C(=O)N)O)C(=O)NC(=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90676273
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

163734-06-3
Record name 3-(2-Amino-6-oxo-3,6-dihydro-7H-purin-7-yl)-2-hydroxypropanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90676273
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is N7-(2-Carbamoyl-2-hydroxyethyl)guanine and how is it formed?

A1: this compound (N7-GA-Gua) is a DNA adduct, meaning it is a chemical compound that forms a covalent bond with DNA. It is formed primarily through the metabolic pathway of acrylamide (AA), a probable human carcinogen found in various cooked foods and cigarette smoke. AA is metabolized to glycidamide (GA), a reactive epoxide, which then directly interacts with the N7 position of guanine bases in DNA to form N7-GA-Gua. [, , , ]

Q2: Why is the formation of N7-GA-Gua considered detrimental?

A2: N7-GA-Gua is considered a promutagenic lesion, meaning its presence in DNA can lead to mutations. The adduct can cause mispairing during DNA replication, ultimately leading to heritable changes in the DNA sequence. These mutations can disrupt normal cellular processes and potentially contribute to the development of cancer. [, , ]

Q3: Is N7-GA-Gua formation limited to specific organs?

A3: Research indicates that N7-GA-Gua formation is not organ-specific. Studies show detectable levels of the adduct in various tissues, including the liver, lungs, kidneys, and even in the testes of exposed animals. The specific levels may vary depending on the tissue type, exposure levels, and individual metabolic capabilities. [, , ]

Q4: Are there any differences in N7-GA-Gua formation between adults and young individuals?

A4: Studies comparing adult and neonatal mice found significantly higher levels of N7-GA-Gua in neonates following GA exposure. This suggests heightened susceptibility to adduct formation in younger individuals, possibly due to differences in metabolic enzyme activity and DNA repair mechanisms. [, ]

Q5: How is N7-GA-Gua quantified in biological samples?

A5: A highly sensitive and specific method for quantifying N7-GA-Gua is Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) using isotope dilution. This technique allows for accurate measurement of adduct levels even at very low concentrations in various biological matrices. [, ]

Q6: Can N7-GA-Gua be used as a biomarker for acrylamide exposure?

A6: Yes, urinary N7-GA-Gua has shown potential as a biomarker for acrylamide exposure. Research suggests a correlation between dietary acrylamide intake, assessed through urinary metabolites, and urinary N7-GA-Gua levels in both smokers and nonsmokers. This suggests that measuring urinary N7-GA-Gua can be a valuable tool in assessing acrylamide-related health risks. [, ]

Q7: What is the significance of studying this compound?

A7: Understanding the formation, biological consequences, and detection of N7-GA-Gua is crucial for several reasons:

  • Public Health: This research contributes to a better understanding of the potential hazards of acrylamide, facilitating informed decisions about food safety and regulations. [, , , ]

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